molecular formula C13H11ClN6O B11206787 N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide

N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide

Cat. No.: B11206787
M. Wt: 302.72 g/mol
InChI Key: PRLWGZBTSOTDMH-UHFFFAOYSA-N
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Description

N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential biological and pharmacological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

The synthesis of N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide typically involves the following steps:

    Formation of the pyrazolopyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-chlorophenyl group: This step involves the substitution of a hydrogen atom with a 3-chlorophenyl group using suitable reagents.

    Acetohydrazide formation:

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Mechanism of Action

Comparison with Similar Compounds

N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide can be compared with other pyrazolopyrimidine derivatives, such as:

The uniqueness of N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide lies in its specific substitution pattern and the presence of the acetohydrazide moiety, which contributes to its distinct biological activities .

Properties

Molecular Formula

C13H11ClN6O

Molecular Weight

302.72 g/mol

IUPAC Name

N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide

InChI

InChI=1S/C13H11ClN6O/c1-8(21)18-19-12-11-6-17-20(13(11)16-7-15-12)10-4-2-3-9(14)5-10/h2-7H,1H3,(H,18,21)(H,15,16,19)

InChI Key

PRLWGZBTSOTDMH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC1=C2C=NN(C2=NC=N1)C3=CC(=CC=C3)Cl

Origin of Product

United States

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